Enhanced Lipophilicity vs. Unsubstituted Pyrimidine Methanamine
The tert-butyl group significantly increases the lipophilicity of the molecule compared to its unsubstituted analog. The XLogP3 value for (2-(Tert-butyl)pyrimidin-5-YL)methanamine is 0.8, whereas for (pyrimidin-5-yl)methanamine it is -1.5 [1]. This represents a difference of 2.3 log units, indicating a substantial increase in hydrophobicity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | (pyrimidin-5-yl)methanamine: -1.5 |
| Quantified Difference | Δ 2.3 log units |
| Conditions | Computed property (XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity enhances membrane permeability, a critical factor in cellular assays and for compounds intended for oral bioavailability.
- [1] PubChem. (2026). Compound Summary for CID 62757663, (2-(Tert-butyl)pyrimidin-5-YL)methanamine; Compound Summary for 5-Pyrimidinemethanamine. View Source
